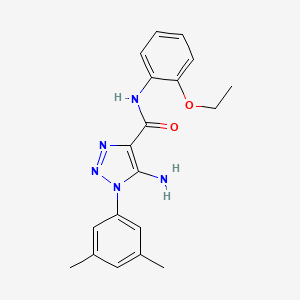

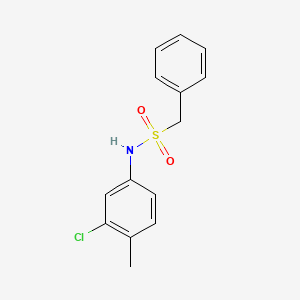

![molecular formula C9H14N2O3S2 B5541655 4-[(isopropylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5541655.png)

4-[(isopropylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[(isopropylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide is a chemical compound belonging to the class of sulfonamides. It is characterized by a unique molecular structure that imparts specific physical and chemical properties.

Synthesis Analysis

The synthesis of similar sulfonamide compounds typically involves reactions between sulfonyl chlorides and amines or amides. For instance, Ghorab et al. (2017) synthesized a series of sulfonamide derivatives through a reaction between sulfonyl chloride and amines, highlighting the versatility of this approach in producing various sulfonamide compounds (Ghorab et al., 2017).

Molecular Structure Analysis

Sulfonamide compounds often exhibit complex molecular structures that can be elucidated using techniques like X-ray crystallography. Sarojini et al. (2012) used this method to analyze the molecular structure of a similar sulfonamide compound, providing insights into the spatial arrangement and bonding patterns (Sarojini et al., 2012).

Chemical Reactions and Properties

Sulfonamide compounds are known for their reactivity, often participating in various chemical reactions. For example, Chang et al. (1976) described the synthesis of a dimethylaminoazobenzene sulfonamide derivative and its applications in peptide sequence analysis (Chang et al., 1976). These studies underscore the reactivity of sulfonamides in various chemical contexts.

Physical Properties Analysis

The physical properties of sulfonamides, such as solubility and crystalline structure, can significantly influence their applications. For example, Tan et al. (2014) explored the mechanochemical synthesis of sulfonyl-(thio)ureas, demonstrating the impact of synthesis methods on the physical properties of these compounds (Tan et al., 2014).

Chemical Properties Analysis

The chemical properties of sulfonamides, including their reactivity and stability, are crucial for their applications. Puri et al. (1995) investigated the reactivity of diisopropylamino methylsulfonyl benzoxazaphospholes, providing insights into the chemical behavior of sulfonamide derivatives (Puri et al., 1995).

Applications De Recherche Scientifique

Mechanosynthesis in Pharmaceutical Compounds

The application of mechanochemistry has been demonstrated in the synthesis of sulfonyl-(thio)ureas, which includes known anti-diabetic drugs such as tolbutamide, chlorpropamide, and glibenclamide. This process achieves good to excellent isolated yields through either stoichiometric base-assisted or copper-catalyzed coupling of sulfonamides and iso(thio)cyanates, highlighting a potential application in pharmaceutical synthesis processes (Tan, Štrukil, Mottillo, & Friščić, 2014).

Development of Antiandrogenic Agents

Research into nonsteroidal antiandrogens led to the synthesis of derivatives of 2-hydroxypropionanilides, demonstrating the potential of sulfonamide structures in developing novel, potent antiandrogens for treating androgen-responsive diseases. This work emphasizes the role of sulfonamides in medicinal chemistry and drug development (Tucker, Crook, & Chesterson, 1988).

Carbonic Anhydrase Inhibitors

Halogenated sulfonamides have been synthesized and shown to inhibit the tumor-associated isozyme carbonic anhydrase IX. This suggests that sulfonamides, through structural modification, could serve as potent inhibitors with applications as antitumor agents. The study indicates the versatility of sulfonamides in designing inhibitors for specific isozymes, which could lead to targeted therapies (Ilies et al., 2003).

Linkage Isomerism and Reactivity Studies

Sulfenamide complexes of cobalt(III) have been studied for their linkage isomerism and reactivity, providing insights into the behavior of sulfonamide ligands in transition metal complexes. This research can contribute to the understanding of sulfonamide coordination chemistry and its potential applications in catalysis and material science (Sisley, McDonald, & Jordan, 2004).

Antimicrobial Activity

Novel sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacteria and fungi. The study showcases the potential of sulfonamide compounds in developing new antimicrobial agents, highlighting their broad-spectrum efficacy and potential applications in addressing antimicrobial resistance (Ghorab, Soliman, Alsaid, & Askar, 2017).

Propriétés

IUPAC Name |

N-methyl-4-(propan-2-ylsulfamoyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3S2/c1-6(2)11-16(13,14)7-4-8(15-5-7)9(12)10-3/h4-6,11H,1-3H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWONNXXGAUWEQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CSC(=C1)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

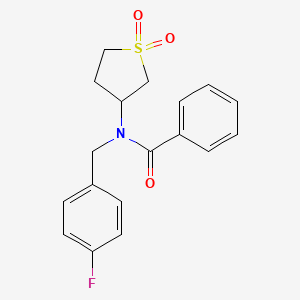

![N-(2,4-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5541574.png)

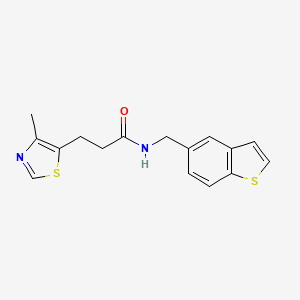

![5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5541582.png)

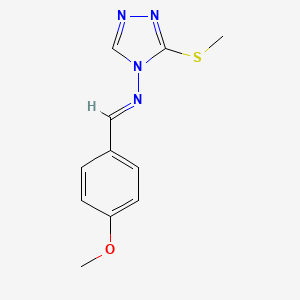

![9-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5541585.png)

![3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B5541593.png)

![N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(2-quinoxalinyl)-3-pyrrolidinyl]acetamide](/img/structure/B5541600.png)

![N-[2-(1H-pyrazol-1-yl)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5541605.png)

![3-(azetidin-1-ylsulfonyl)-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5541618.png)

![N-{4'-[(4-nitrobenzyl)oxy]-4-biphenylyl}acetamide](/img/structure/B5541648.png)

![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5541679.png)